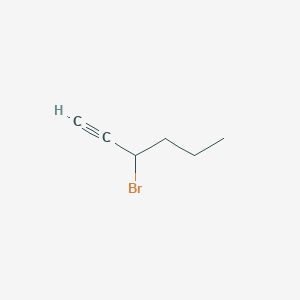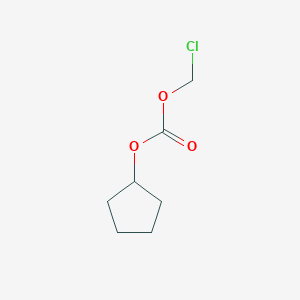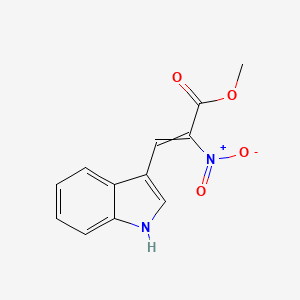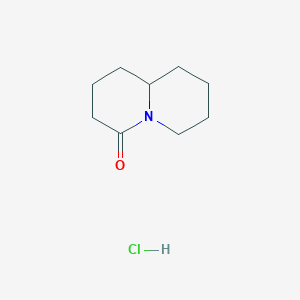![molecular formula C7H8F6O3 B14662062 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol CAS No. 51125-44-1](/img/structure/B14662062.png)
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl groups and a dioxolane ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation. It is often used in various industrial and scientific applications due to these properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol typically involves the reaction of trifluoroacetic acid with ethylene glycol in the presence of a catalyst The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxolane ring
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products are ethers and esters.
Aplicaciones Científicas De Investigación
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly for its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The dioxolane ring provides structural stability, preventing the compound from undergoing rapid degradation.
Comparación Con Compuestos Similares
- 2,2-Bis(trifluoromethyl)-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane
- 1,3-Dioxolane
Comparison:
- 2,2-Bis(trifluoromethyl)-1,3-dioxolane: Similar in structure but lacks the ethan-1-ol group, making it less versatile in certain applications.
- 2,2-Dimethyl-1,3-dioxolane: Contains methyl groups instead of trifluoromethyl groups, resulting in different chemical properties such as lower thermal stability.
- 1,3-Dioxolane: Lacks the trifluoromethyl groups, making it less resistant to oxidation and thermal degradation.
The unique combination of trifluoromethyl groups and the dioxolane ring in 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol provides it with enhanced stability and resistance to chemical reactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
51125-44-1 |
|---|---|
Fórmula molecular |
C7H8F6O3 |
Peso molecular |
254.13 g/mol |
Nombre IUPAC |
2-[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C7H8F6O3/c8-6(9,10)5(7(11,12)13)15-3-4(16-5)1-2-14/h4,14H,1-3H2 |
Clave InChI |
RKSMNCOFILYXRA-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(O1)(C(F)(F)F)C(F)(F)F)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)




![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)


